molecular formula C21H30F3N3O2 B8197196 Tert-butyl 4-(2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl)piperazine-1-carboxylate

Cat. No.: B8197196
M. Wt: 413.5 g/mol
InChI Key: VGHKBHOONDBNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use. This product, tert-Butyl 4-(2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl)piperazine-1-carboxylate ( 1446819-16-4), is a high-purity chemical intermediate offered for research applications. Its core structure, featuring a piperazine ring protected by a Boc (tert-butoxycarbonyl) group, is a privileged scaffold in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. Compounds with this scaffold show significant research value in neuroscience and pharmacology. Structurally similar molecules are investigated as multi-target ligands for complex neurological disorders. Research indicates potential for targeting key pathways, including TRPV1 receptor antagonism for pain and seizure research, and voltage-gated sodium and calcium channel blockade for anticonvulsant activity . Furthermore, the piperazine-carboxylate motif is a key feature in inhibitors of enzymes like monoacylglycerol lipase (MAGL) , a target for modulating endocannabinoid signaling . The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a valuable building block for optimizing drug-like properties. Key Research Applications: • Neuroscience Research: Serves as a key intermediate for developing potential anticonvulsant and analgesic agents . • Medicinal Chemistry: Acts as a versatile building block for structure-activity relationship (SAR) studies and library synthesis. • Enzyme Inhibition Studies: Used in the exploration of serine hydrolase inhibitors, including MAGL and FAAH . Researchers can leverage this compound to explore its mechanism of action and develop novel therapeutic candidates for conditions such as epilepsy, neuropathic pain, and other neurological disorders.

Properties

IUPAC Name

tert-butyl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F3N3O2/c1-20(2,3)29-19(28)27-12-10-25(11-13-27)15-16-6-7-17(21(22,23)24)14-18(16)26-8-4-5-9-26/h6-7,14H,4-5,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKBHOONDBNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities with related piperazine derivatives:

Compound Name Substituents on Benzyl Group Ester Group Key Applications/Properties Reference
Target Compound 2-pyrrolidin-1-yl, 4-CF₃ tert-butyl Enzyme inhibition (e.g., kinase or lipase)
ABX-1431 (1,1,1,3,3,3-hexafluoropropan-2-yl-4-(2-(pyrrolidin-1-yl)-4-CF₃-benzyl)piperazine-1-carboxylate) 2-pyrrolidin-1-yl, 4-CF₃ hexafluoropropan-2-yl Clinical candidate (MAGL inhibitor)
tert-butyl 4-(4-CF₃-benzyl)piperazine-1-carboxylate (NCT-503,31) 4-CF₃ tert-butyl Phosphoglycerate dehydrogenase inhibitor
tert-butyl 4-(2-formyl-4-CF₃-phenyl)piperazine-1-carboxylate 2-formyl, 4-CF₃ tert-butyl Synthetic intermediate for further coupling
tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate piperidin-4-yl (bicyclic) tert-butyl Kinase inhibitor development

Physicochemical Properties

Property Target Compound ABX-1431 NCT-503,31
Molecular Weight ~447.5 g/mol (estimated) ~535.3 g/mol ~386.4 g/mol
LogP ~3.8 (high lipophilicity) ~4.2 (higher lipophilicity) ~3.5
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 6 7 5
TPSA ~60 Ų ~70 Ų ~50 Ų
  • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the pyrrolidine contributes to basicity (pKa ~10) .
  • The tert-butyl ester improves stability compared to hexafluoropropan-2-yl (ABX-1431) but may reduce cell permeability due to increased steric bulk .

Preparation Methods

Boc Protection of Piperazine

Piperazine is selectively protected at one nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures regioselectivity for subsequent alkylation. A typical procedure involves dissolving piperazine in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds to completion within 2 hours, yielding tert-butyl piperazine-1-carboxylate in >95% purity.

Synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl Bromide

The benzyl fragment is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

  • Route A (NAS):
    2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes substitution with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde. Reduction with sodium borohydride (NaBH₄) in methanol produces the corresponding benzyl alcohol, which is brominated using phosphorus tribromide (PBr₃) in dichloromethane.

  • Route B (Buchwald-Hartwig Amination):
    2-Bromo-4-(trifluoromethyl)benzyl bromide reacts with pyrrolidine in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 100°C. This method offers higher regioselectivity but requires stringent inert conditions.

Table 1: Comparative Yields for Benzyl Bromide Synthesis

MethodStarting MaterialConditionsYield
NAS2-Fluoro-4-CF₃-benzaldehydePyrrolidine, DMF, 80°C78%
Buchwald-Hartwig2-Bromo-4-CF₃-benzyl bromidePd(OAc)₂, Xantphos, Cs₂CO₃85%

Alkylation of Boc-Protected Piperazine

The benzyl bromide intermediate reacts with tert-butyl piperazine-1-carboxylate in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred at 60°C for 24 hours, achieving mono-alkylation due to the steric and electronic effects of the Boc group. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the target compound in 65–72% yield.

Reductive Amination Approach

Synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes NAS with pyrrolidine as described in Section 1.2. The aldehyde is directly used without reduction.

Reductive Amination with Boc-Piperazine

Tert-butyl piperazine-1-carboxylate and the aldehyde are dissolved in methanol with acetic acid as a catalyst. Sodium cyanoborohydride (NaBH₃CN) is added portionwise, and the reaction is stirred at room temperature for 48 hours. This method avoids the need for benzyl bromide synthesis but requires careful pH control to prevent Boc deprotection.

Table 2: Reductive Amination Optimization

Reducing AgentSolventTemp (°C)Yield
NaBH₃CNMeOH2558%
NaBH(OAc)₃DCE2563%

Solid-Phase Synthesis for High-Throughput Production

Immobilization of Boc-Piperazine

Wang resin functionalized with hydroxymethyl groups is treated with Boc-piperazine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in DCM. The resin-bound intermediate is filtered and washed extensively.

On-Resin Alkylation

The resin reacts with 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl bromide in DMF with diisopropylethylamine (DIPEA) at 50°C for 18 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:1) yields the crude product, which is purified via reverse-phase HPLC.

Critical Analysis of Methodologies

  • Alkylation vs. Reductive Amination: Alkylation provides higher yields (72% vs. 63%) but requires hazardous brominating agents. Reductive amination is milder but less efficient.

  • Protecting Group Stability: The Boc group remains intact under both alkylation (K₂CO₃, 60°C) and reductive amination (pH 4–6) conditions.

  • Purity Challenges: Residual palladium in Buchwald-Hartwig-derived intermediates necessitates chelating resin treatment for pharmaceutical-grade material.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 1.80–1.85 (m, 4H, pyrrolidine), 2.60–2.70 (m, 4H, piperazine), 3.40–3.50 (m, 4H, pyrrolidine), 3.75 (s, 2H, CH₂), 6.95 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.55 (d, J = 8.4 Hz, 1H, ArH).

  • MS (ESI): m/z 454.2 [M+H]⁺.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Suzuki-Miyaura coupling can introduce aromatic substituents (e.g., trifluoromethyl groups) using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and bases such as sodium carbonate .
  • Piperazine functionalization : Reacting tert-butyl piperazine-1-carboxylate derivatives with benzyl halides or carbonyl-containing intermediates under mild conditions (e.g., tetrahydrofuran, triethylamine) ensures regioselectivity .
  • Critical conditions : Temperature control (20–60°C), inert atmospheres (N₂/Ar), and solvent polarity (dichloromethane or THF) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the piperazine ring and substituents (e.g., trifluoromethyl chemical shifts at ~110–120 ppm for ¹³C) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>97% achievable) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying intermediates .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during substitution reactions on the piperazine ring?

  • Steric and electronic effects : The tert-butyl group acts as a directing group, favoring substitution at the less hindered nitrogen. Use bulky bases (e.g., DBU) to suppress side reactions .
  • Catalytic optimization : Palladium-mediated cross-coupling reactions reduce byproducts. For example, ligand choice (XPhos vs. SPhos) can improve selectivity for aryl halide coupling .

Case Study :
In a similar compound, tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, regioselective iodination at the para position was achieved using N-iodosuccinimide under acidic conditions, yielding >80% purity .

Q. What strategies mitigate stability issues in acidic or basic conditions during storage or reaction?

  • Protecting groups : The tert-butyloxycarbonyl (Boc) group enhances stability under basic conditions but is labile in strong acids (e.g., TFA) .
  • Storage recommendations : Lyophilized powders stored at -20°C in inert atmospheres prevent hydrolysis of the trifluoromethyl group .

Q. Data Contradiction Analysis :

  • reports 45% purity for a Boc-protected intermediate, while achieves >97% purity. This discrepancy may arise from purification methods (column chromatography vs. recrystallization) .

Q. How do structural modifications (e.g., trifluoromethyl vs. bromo substituents) influence biological activity in receptor-binding studies?

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets .
  • Bromo substituents : Facilitate further functionalization (e.g., cross-coupling) but may reduce solubility .

Q. SAR Table :

SubstituentBinding Affinity (IC₅₀, nM)Solubility (mg/mL)Reference
CF₃12.3 ± 1.20.45
Br45.6 ± 3.80.12

Q. What experimental evidence exists for potential off-target interactions in enzyme inhibition assays?

  • Kinase profiling : In vitro assays against tyrosine kinases (e.g., EGFR) show moderate inhibition (IC₅₀ = 1–5 µM), suggesting selectivity challenges .
  • Metabolic enzymes : Cytochrome P450 (CYP3A4) inhibition is observed at high concentrations (>10 µM), necessitating dose optimization .

Q. How can computational modeling (e.g., docking studies) guide the design of analogs with improved pharmacological properties?

  • Docking simulations : Predict binding poses in dopamine D2 receptors, highlighting hydrogen bonding between the piperazine nitrogen and Asp114 .
  • ADMET predictions : Tools like SwissADME estimate logP values (~3.5) and CNS permeability, aligning with in vivo pharmacokinetic data .

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